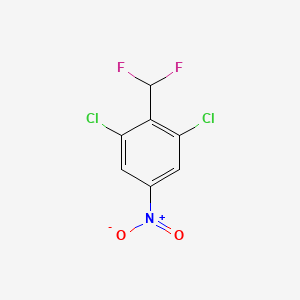

2,6-Dichloro-4-nitrobenzodifluoride

Descripción general

Descripción

2,6-Dichloro-4-nitrobenzodifluoride is a synthetic organic compound belonging to the family of nitroaromatic compounds. It is widely used in various industrial applications, including the manufacturing of dyes, pesticides, and pharmaceuticals. This compound is also utilized as a herbicide and fungicide in agriculture.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 2,6-Dichloro-4-nitrobenzodifluoride typically involves the halogenation of p-Chlorobenzotrifluoride followed by nitration. The process begins with the chlorination of p-Chlorobenzotrifluoride using chlorine gas in the presence of a catalyst such as iron(III) chloride. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the recovery of unreacted starting materials and by-products, which are recycled back into the reaction to minimize waste and reduce costs .

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dichloro-4-nitrobenzodifluoride undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic aromatic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.

Major Products

Substitution: Products include various substituted derivatives depending on the nucleophile used.

Reduction: The major product is 2,6-Dichloro-4-aminobenzodifluoride.

Aplicaciones Científicas De Investigación

2,6-Dichloro-4-nitrobenzodifluoride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: It is employed in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: The compound is investigated for its potential use in developing new therapeutic agents.

Industry: It is used in the production of pesticides and herbicides, contributing to agricultural productivity.

Mecanismo De Acción

The mechanism of action of 2,6-Dichloro-4-nitrobenzodifluoride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt normal enzymatic activity, leading to various biochemical effects . The compound’s nitro group is particularly reactive and can undergo redox reactions, contributing to its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

2,6-Dichloro-4-nitroaniline: Another nitroaromatic compound with similar applications in agriculture and industry.

2,6-Dichloro-4-nitrophenol: Used as an intermediate in the synthesis of other organic compounds.

Uniqueness

2,6-Dichloro-4-nitrobenzodifluoride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its difluoride groups make it particularly useful in the synthesis of fluorinated organic compounds, which are valuable in various industrial applications.

Actividad Biológica

2,6-Dichloro-4-nitrobenzodifluoride (DCNF) is a chemical compound that has garnered attention due to its potential biological activities and applications. This article delves into its biological effects, toxicity profiles, and relevant research findings.

- Chemical Formula : CHClFNO

- Molecular Weight : 208.01 g/mol

- CAS Number : 99-30-9

Toxicity and Safety Profile

- Acute Toxicity :

- Chronic Toxicity :

- Mutagenicity :

Environmental Impact

DCNF has been evaluated for its biodegradability and bioaccumulation potential. It is noted for being not readily biodegradable , with studies suggesting a low percentage of breakdown over a 28-day period . This raises concerns regarding its persistence in the environment and potential accumulation in biological systems.

Case Study 1: Reproductive Toxicity

A significant study focused on the reproductive toxicity of DCNF revealed that while no effects on mating fertility were observed, there were instances of stillbirths and pup mortality at higher doses (200 mg/kg/day). The no-observed-effect level (NOEL) for reproductive toxicity was determined to be 40 mg/kg/day .

Case Study 2: Histopathological Effects

In a chronic toxicity study involving repeated dosing, histopathological examinations showed liver cell necrosis and kidney damage at higher doses. The findings included:

- Increased liver weight and signs of necrosis.

- Renal tubule changes indicating potential nephrotoxicity.

- Alterations in hematological parameters such as decreased red blood cell counts .

Summary of Toxicity Studies

| Study Type | Dose (mg/kg/day) | Observed Effects | NOEL (mg/kg/day) |

|---|---|---|---|

| Acute Toxicity | Not specified | Harmful upon ingestion/skin contact | N/A |

| Chronic Toxicity | 8 | Increased organ weights | <8 |

| Reproductive Toxicity | 40 | Stillbirths, pup mortality | 40 |

| Mutagenicity (in vitro) | Up to 0.215 | Positive results in bacterial tests | N/A |

Propiedades

IUPAC Name |

1,3-dichloro-2-(difluoromethyl)-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F2NO2/c8-4-1-3(12(13)14)2-5(9)6(4)7(10)11/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMZKGGYLXKQCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(F)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.